molecular formula C16H11Cl4NO B4889064 2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide

2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide

Cat. No.: B4889064
M. Wt: 375.1 g/mol
InChI Key: PUZVWJPDHDZZNT-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and multiple chlorine atoms attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide typically involves the reaction of 2,4-dichloroaniline with 2,2-dichlorocyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst or reagent that facilitates the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, in-line monitoring, and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2,2-Dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(2,4-dichlorophenyl)acetamide
  • 2,2-Dichloro-N-(2,4-dichlorophenyl)propionamide
  • 2,2-Dichloro-N-(2,4-dichlorophenyl)butyramide

Uniqueness

2,2-Dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl4NO/c17-10-6-7-12(11(18)8-10)21-15(22)14-13(16(14,19)20)9-4-2-1-3-5-9/h1-8,13-14H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZVWJPDHDZZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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